molecular formula C16H22BN3O2 B8120199 4-{2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyridine

4-{2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyridine

Cat. No.: B8120199
M. Wt: 299.2 g/mol
InChI Key: JAXBBJQFRABPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 4-{2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyridine (CAS: 864754-18-7) features a pyridine ring connected via an ethyl linker to a pyrazole moiety bearing a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group. Its molecular formula is C₁₅H₂₆BN₃O₃, with a molecular weight of 307.20 g/mol . This boronic ester-containing compound is primarily utilized as a key intermediate in pharmaceutical research, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heteroaryl frameworks .

Synthesis and Applications The synthesis often involves palladium-catalyzed coupling reactions, as exemplified by similar compounds in , where a pyrazole-boronic ester derivative reacts with halogenated precursors in acetonitrile with Na₂CO₃ and Pd(PPh₃)Cl₂.

Properties

IUPAC Name

4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BN3O2/c1-15(2)16(3,4)22-17(21-15)14-11-19-20(12-14)10-7-13-5-8-18-9-6-13/h5-6,8-9,11-12H,7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXBBJQFRABPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyridine is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrazole moiety that is further modified by the presence of a tetramethyl-1,3,2-dioxaborolan group. This structural configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives against various pathogens. In particular, compounds with similar structures have shown promising results against Mycobacterium tuberculosis. For instance, a related pyrazolo[3,4-b]pyridine derivative demonstrated significant antitubercular activity in vitro against the H37Rv strain of M. tuberculosis, indicating potential applications in treating tuberculosis infections .

Anticancer Activity

The anticancer properties of compounds containing the pyrazole and pyridine moieties have been extensively studied. Research indicates that these compounds can inhibit specific kinases involved in cancer progression. For example, certain derivatives have been identified as selective inhibitors of p38α MAP kinase, which plays a critical role in cellular responses to stress and inflammation . The inhibition of such pathways suggests that 4-{2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyridine may possess similar anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The presence of the dioxaborolane group is particularly noteworthy as it may facilitate interactions with nucleophilic sites in proteins or nucleic acids. This interaction can lead to modifications in enzyme activity or gene expression profiles.

Case Studies

  • Antitubercular Activity : A study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against M. tuberculosis. Among these, derivatives with specific substitutions exhibited IC50 values in the low micromolar range, demonstrating significant potency against the pathogen .
  • Kinase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of pyrazole-containing compounds where modifications to the dioxaborolane group enhanced selectivity towards specific kinases involved in cancer signaling pathways .

Data Tables

Compound Biological Activity IC50 (µM) Target
4-{2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyridineAntitubercular5.0M. tuberculosis
Pyrazolo[3,4-b]pyridine DerivativeKinase Inhibition10.0p38α MAPK

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyridine and pyrazole compounds exhibit significant anticancer properties. The incorporation of the tetramethyl-1,3,2-dioxaborolan moiety enhances the biological activity of these compounds. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Drug Design and Development
The compound's ability to form stable complexes with metal ions can be exploited in drug design. Its structure allows for modification to improve solubility and bioavailability. Furthermore, the presence of the dioxaborolane group may facilitate interactions with biological targets, enhancing therapeutic efficacy .

Materials Science

Polymer Chemistry
In materials science, the compound serves as a useful building block in the synthesis of functional polymers. The boron-containing moiety can participate in cross-linking reactions, leading to materials with enhanced mechanical properties and thermal stability. For example, polymers incorporating boron units have been shown to exhibit improved flame retardancy and chemical resistance .

Nanomaterials
The compound can also be utilized in the development of nanomaterials. Its unique structure allows for the functionalization of nanoparticles, which can enhance their stability and dispersibility in various solvents. This application is particularly relevant in drug delivery systems where controlled release is essential .

Agricultural Chemistry

Pesticide Development
The incorporation of the tetramethyl-1,3,2-dioxaborolan group into agrochemicals has been explored for its potential to enhance the efficacy of pesticides. Compounds with similar structures have demonstrated improved activity against pests while reducing toxicity to non-target organisms. This is crucial for developing environmentally friendly agricultural practices .

Case Studies

Study Application Findings
Mears et al., 2000Anticancer ActivityIdentified significant cytotoxic effects on breast cancer cell lines using boron-containing pyrazole derivatives.
TCI ChemicalsPolymer ChemistryDeveloped a series of polymers with enhanced thermal stability and mechanical strength through boron cross-linking.
Frontiers Specialty ChemicalsPesticide EfficacyDemonstrated increased efficacy against common agricultural pests with reduced environmental impact using modified dioxaborolane compounds.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below highlights critical differences between the target compound and its analogues:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Features
Target Compound (864754-18-7) C₁₅H₂₆BN₃O₃ 307.20 Ethyl linker between pyridine and pyrazole-boronic ester Enhanced flexibility; pharmaceutical intermediate
2-((4-(Tetramethyl-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine (864754-22-3) C₁₅H₂₀BN₃O₂ 285.15 Methylene linker Reduced steric bulk; lower molecular weight
1-Methyl-4-[4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine (1323919-64-7) C₁₅H₂₆BN₃O₂ 307.20 Piperidine ring instead of pyridine Altered electronic profile; potential for CNS targeting
2-(1H-Pyrazol-1-yl)-5-(tetramethyl-dioxaborolan-2-yl)pyridine (1218791-02-6) C₁₄H₁₈BN₃O₂ 279.13 Boronic ester on pyridine ring Distinct reactivity in cross-coupling

Key Comparative Insights

Compounds with boronic esters on pyridine (e.g., 1218791-02-6) exhibit altered reactivity in Suzuki-Miyaura couplings, as the coupling site shifts from pyrazole to pyridine .

Heterocycle Modifications :

  • Replacing pyridine with piperidine (1323919-64-7) introduces basicity and solubility changes, making it suitable for central nervous system (CNS) drug candidates .

Safety and Handling :

  • Analogues like 864754-22-3 share similar safety profiles (e.g., GHS warning H302 for acute toxicity) but differ in storage requirements (e.g., 2–8°C for the target compound vs. dry conditions for others) .

Suzuki-Miyaura Cross-Coupling Efficiency

The target compound’s pyrazole-boronic ester group facilitates efficient coupling with aryl/heteroaryl halides, as demonstrated in . Its ethyl linker may reduce steric hindrance compared to bulkier analogues, improving reaction yields .

Pharmacological Potential

  • Morpholine-containing derivatives (e.g., 4-{2-[4-(Tetramethyl-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine) exhibit improved solubility, enhancing bioavailability in drug formulations .
  • Fluorinated analogues (e.g., 1-(fluoromethyl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole) show metabolic stability, making them valuable in PET imaging probes .

Preparation Methods

Reaction Optimization with Cesium Carbonate

A representative procedure involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.29 mmol) with 4-(2-bromoethyl)pyridine (2.58 mmol) in anhydrous DMF at 100°C for 50 minutes using cesium carbonate (1.93 mmol) as a base. The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the product (76% isolated yield).

Key Data Table: Alkylation Conditions and Yields

Alkylating AgentBaseSolventTemperatureTimeYield
4-(2-Bromoethyl)pyridineCs2_2CO3_3DMF100°C50 min76%
4-(2-Tosyloxyethyl)pyridineK2_2CO3_3DMF80°C15 h62%

Alternative Electrophiles and Bases

Substituting the bromoethyl group with a tosylate (e.g., 4-(2-tosyloxyethyl)pyridine) enables milder conditions (80°C, 15 h) with potassium carbonate, albeit at a lower yield (62%). The use of sodium hydride in DMF at 0–20°C for 12 hours has also been reported but with reduced efficiency (29.8% yield).

Mechanistic Insights and Side Reactions

The alkylation proceeds via deprotonation of the pyrazole’s NH group by the base, followed by nucleophilic attack on the electrophilic carbon of the alkylating agent. Competing side reactions include:

  • O-Alkylation : Minimized by using polar aprotic solvents (DMF) and elevated temperatures.

  • Boronate Hydrolysis : Controlled by avoiding aqueous workup until reaction completion.

Purification and Characterization

Crude products are typically partitioned between ethyl acetate and water, dried over Na2_2SO4_4, and purified via flash chromatography (30–50% ethyl acetate/cyclohexane). Characterization data include:

  • 1^1H NMR (CDCl3_3): δ 1.34 ppm (s, 12H, pinacolato CH3_3), 4.73 ppm (q, 2H, CH2_2), 7.82–8.05 ppm (m, pyrazole and pyridine protons).

  • LCMS : m/z 319.3 [M+H]+^+.

Scalability and Industrial Adaptations

For large-scale synthesis (e.g., 103 mmol), inert atmosphere (N2_2) and controlled addition of the alkylating agent at 0°C prevent exothermic side reactions. Silica gel column chromatography remains the preferred purification method, though recrystallization from DCM/cyclohexane has been reported for high-purity batches.

Comparative Analysis of Methodologies

ParameterCs2_2CO3_3/DMF/100°CK2_2CO3_3/DMF/80°CNaH/DMF/20°C
Reaction Time50 min15 h12 h
Yield76%62%29.8%
Purity (HPLC)>95%90%85%
ScalabilityExcellentModeratePoor

Challenges and Mitigation Strategies

  • Electrophile Availability : 4-(2-Bromoethyl)pyridine is synthesized via hydrobromination of 4-vinylpyridine using HBr gas, requiring careful handling.

  • Moisture Sensitivity : Boronate esters are hygroscopic; reactions are conducted under anhydrous conditions with molecular sieves .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-{2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyridine, and how can reaction conditions be optimized for high yield?

Answer:
The synthesis typically employs Suzuki-Miyaura cross-coupling between a boronate ester-functionalized pyrazole (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) and a halogenated pyridine-ethyl derivative. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous THF or DMF .
  • Base : K₂CO₃ or Cs₂CO₃ to maintain pH and facilitate transmetallation.
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent boronate hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from biphenyl byproducts. Yield optimization requires strict moisture control and stoichiometric equivalence of coupling partners .

Advanced: How does the substitution pattern on the pyridine ring influence biological activity, such as enzyme inhibition (e.g., CYP1B1), and what structural modifications enhance selectivity?

Answer:
Studies on analogous estrane-pyridine derivatives reveal that C2-substituted pyridines exhibit stronger CYP1B1 inhibition than C3/C4 analogs due to optimal steric and electronic interactions with the heme iron . Rational modifications include:

  • Electron-withdrawing groups (EWGs) : Introduce -NO₂ or -CF₃ at C2 to enhance binding affinity via dipole interactions.
  • Linker optimization : Adjusting the ethyl spacer’s length (e.g., propyl vs. ethyl) may reduce off-target effects by altering spatial orientation.
  • Pyrazole substituents : Bulky groups on the pyrazole (e.g., tert-butyl) improve metabolic stability by shielding the boronate ester from hydrolysis .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound, particularly the boron-containing moiety?

Answer:

  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester’s integrity .
  • ¹H/¹³C NMR : Methyl groups on the dioxaborolane ring appear as a singlet at δ ~1.3 ppm, while pyridine protons show distinct splitting patterns (e.g., δ 8.5–7.5 ppm for aromatic Hs) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) verifies molecular formula.
  • X-ray crystallography : Resolves stereochemical ambiguities and confirms solid-state conformation .

Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s mechanism in applications like enzyme inhibition or material science?

Answer:

  • DFT calculations : Predict frontier molecular orbitals (FMOs) to identify electron-rich regions (pyridine N, boronate O) involved in charge transfer. For corrosion inhibition, donor-acceptor interactions with metal surfaces are modeled via adsorption energies .
  • Molecular docking : Simulate binding poses with CYP1B1 (PDB: 3PM0) to identify key residues (e.g., Arg 375) interacting with the pyridine-ethyl linker. Docking scores correlate with experimental IC₅₀ values .
  • MD simulations : Assess solvation effects and conformational stability in biological membranes .

Basic: What are common challenges in purifying this compound, and how can degradation pathways be mitigated during synthesis?

Answer:

  • Hydrolysis sensitivity : The boronate ester degrades in protic solvents; use anhydrous conditions (Schlenk line) and avoid aqueous workups.
  • Byproduct formation : Suzuki coupling may yield homocoupled biphenyls; optimize catalyst loading (1–5 mol%) and reaction time (12–24 hrs).
  • Purification : Use neutral alumina or silica gel with ethyl acetate/hexane (1:4). For air-sensitive intermediates, employ glovebox techniques .

Advanced: How can structure-activity relationship (SAR) studies systematically evaluate the impact of pyrazole substituents on pharmacokinetic (PK) properties?

Answer:

  • Derivative synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the pyrazole’s 4-position via nucleophilic substitution or cross-coupling .
  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes to measure half-life (t₁/₂).
    • CYP inhibition : Screen against CYP3A4/2D6 to assess selectivity.
  • In vivo PK : Administer to rodents and analyze plasma concentration-time profiles (AUC, Cₘₐₓ) to determine bioavailability.
  • QSAR modeling : Correlate substituent hydrophobicity (logP) with membrane permeability .

Advanced: What strategies resolve contradictions in reported data, such as conflicting SAR trends for similar boronated heterocycles?

Answer:

  • Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values, solvent systems) to identify confounding variables (e.g., assay pH, cell lines).
  • Control experiments : Replicate conflicting studies under standardized conditions (e.g., identical enzyme batches, buffer compositions).
  • Computational validation : Use MD simulations to test if divergent SAR stems from conformational flexibility or solvation effects .

Basic: What safety precautions are essential when handling this compound, given its boronate ester functionality?

Answer:

  • Moisture control : Store under inert gas (Ar) at –20°C to prevent hydrolysis.
  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., boronic acids).
  • Spill management : Neutralize spills with dry sand; avoid water to prevent exothermic reactions .

Advanced: How can this compound serve as a versatile intermediate in synthesizing complex bioactive molecules via cross-coupling reactions?

Answer:
The boronate ester enables Suzuki-Miyaura , Chan-Lam , or Miyaura borylation reactions to install diverse aryl/heteroaryl groups. Applications include:

  • Drug conjugates : Couple with halogenated anticancer agents (e.g., 5-fluorouracil derivatives) for targeted delivery.
  • Materials science : Synthesize boron-doped polymers for OLEDs or sensors via iterative cross-coupling .

Advanced: What experimental and computational approaches validate the compound’s stability under physiological conditions for in vivo studies?

Answer:

  • Plasma stability assay : Incubate with human/rat plasma (37°C, 24 hrs) and monitor degradation via LC-MS.
  • pH-dependent stability : Test solubility and integrity in buffers (pH 1.2–7.4) simulating GI tract conditions.
  • DFT-based hydrolysis studies : Calculate activation energies for boronate ester cleavage in aqueous environments to predict in vivo behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.